cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Overview
Description
cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C({12})H({22})N({2})O({2}). It is characterized by its unique bicyclic structure, which includes a pyrrolo[3,2-b]pyridine core. This compound is often used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a tert-butyl ester in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Comparison: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the position of the tert-butyl group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a chemical compound with potential applications in medicinal chemistry. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : Typically available at 97% purity.
Property | Value |
---|---|
CAS Number | 1211586-14-9 |
IUPAC Name | This compound |
Storage Conditions | Keep in a dark place at room temperature |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily as a modulator of specific biochemical pathways. Its structural similarity to other bioactive compounds suggests potential therapeutic applications.
The compound is believed to interact with several biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could provide insights into its effects on the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study published in a pharmacology journal explored the neuroprotective properties of related pyrrolidine derivatives. It was found that compounds with similar structures exhibited significant neuroprotection in models of neurodegeneration, suggesting that this compound may share these properties .
- Antidiabetic Activity : In a recent patent application, the compound was mentioned as part of a series of compounds aimed at treating type 2 diabetes mellitus through the modulation of lipid metabolism . This suggests its potential role in metabolic disorders.
- Anti-inflammatory Properties : Research has indicated that pyrrolidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This aspect is critical for developing treatments for chronic inflammatory diseases .
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSJRNOTLOESP-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-63-5 | |
Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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